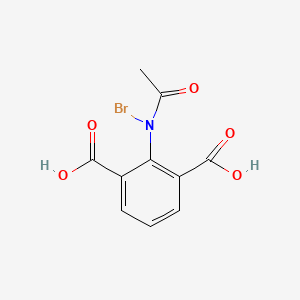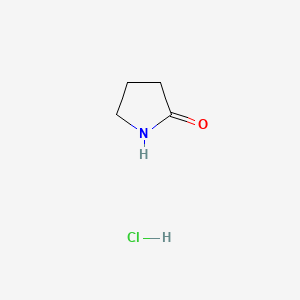
2-Pyrrolidinone, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone is the simplest γ-lactam, which can be used as an organic solvent and is an important organic intermediate . It is a colorless liquid at room temperature and can be miscible with water and most organic solvents .
Synthesis Analysis
2-Pyrrolidinone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . There are also selective synthesis methods of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines . Another method involves the use of reagents and conditions such as LiHMDS, THF, CH3I, NaOH in MeOH/H2O, and others .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinone consists of a 5-membered lactam . The FT-IR spectra of the hydrogen bonding lactam 2-pyrrolidinone in CCl4 was studied .Chemical Reactions Analysis
In an aqueous strong acid or base solution, 2-pyrrolidone is hydrolyzed to form 4-aminobutyric acid. In the presence of a base, 2-pyrrolidone can be ring-opened and polymerized to form polypyrrolidone . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
2-Pyrrolidinone is a colorless liquid that is miscible with water and most common organic solvents . It has a molar mass of 85.106 g·mol−1, a density of 1.116 g/cm3, a melting point of 25 °C, and a boiling point of 245 °C .Mécanisme D'action
Safety and Hazards
2-Pyrrolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and may damage fertility or the unborn child . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .
Orientations Futures
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
Numéro CAS |
63886-26-0 |
|---|---|
Nom du produit |
2-Pyrrolidinone, hydrochloride |
Formule moléculaire |
C4H8ClNO |
Poids moléculaire |
121.56 g/mol |
Nom IUPAC |
pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-2-1-3-5-4;/h1-3H2,(H,5,6);1H |
Clé InChI |
RASPWLYDBYZRCR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1.Cl |
SMILES canonique |
C1CC(=O)NC1.Cl |
Autres numéros CAS |
63886-26-0 |
Numéros CAS associés |
616-45-5 (Parent) |
Synonymes |
2-pyrrolidinone 2-pyrrolidone 2-pyrrolidone, (18)O-labeled 2-pyrrolidone, 5-(14)C-labeled 2-pyrrolidone, aluminum salt 2-pyrrolidone, cerium salt 2-pyrrolidone, hydrobromide 2-pyrrolidone, hydrochloride 2-pyrrolidone, hydrotribromide 2-pyrrolidone, lithium salt 2-pyrrolidone, potassium salt 2-pyrrolidone, rubidium salt 2-pyrrolidone, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)

![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)

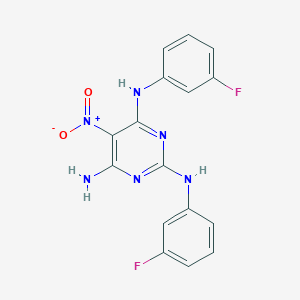
![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
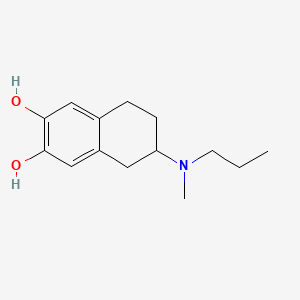
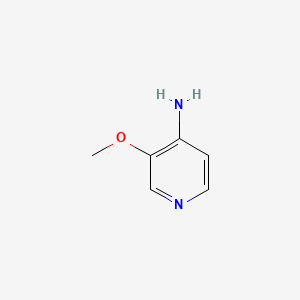
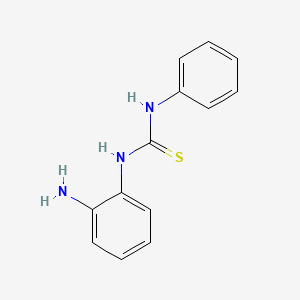
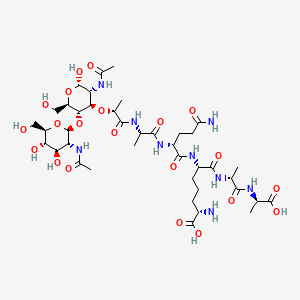

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
